molecular formula C19H20N4O7 B2619664 methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate CAS No. 2034534-70-6

methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate

Cat. No.: B2619664
CAS No.: 2034534-70-6
M. Wt: 416.39
InChI Key: TVEGVOGDYWLPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate is a high-purity chemical compound designed for research applications. This complex small molecule features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . The triazole ring is strategically linked to a furan-2-yl-hydroxyethyl group and a dimethoxy-substituted benzoate ester, creating a multifunctional structure with significant potential for exploration in drug discovery and chemical biology. The 1,2,3-triazole moiety in this compound is of particular interest. Triazoles and their hybrids are extensively investigated for their wide range of pharmacological activities, including but not limited to antifungal, antibacterial, anticancer, and antiviral effects . The presence of the furan heterocycle further enhances the molecular complexity, as furan-containing compounds are recurrent motifs in the development of bioactive molecules and have been identified as key components in novel inhibitors for targets such as the SARS-CoV-2 main protease (Mpro) . This combination of heterocyclic systems makes the compound a valuable candidate for structure-activity relationship (SAR) studies and the development of new enzyme inhibitors. This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-[[1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carbonyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O7/c1-27-16-7-11(19(26)29-3)12(8-17(16)28-2)20-18(25)13-9-23(22-21-13)10-14(24)15-5-4-6-30-15/h4-9,14,24H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEGVOGDYWLPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Pesticide Chemistry

Several methyl benzoate derivatives with heterocyclic substituents are documented in pesticide chemistry (). Key examples include:

Compound Name Core Structure Key Substituents Use
Metsulfuron methyl ester Benzoate + triazine 4-methoxy-6-methyl-1,3,5-triazin-2-yl sulfonylurea Herbicide
Ethametsulfuron methyl ester Benzoate + triazine 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl sulfonylurea Herbicide
Target Compound Benzoate + triazole + furan 1,2,3-triazole-4-carboxamido, 2-(furan-2-yl)-2-hydroxyethyl, 4,5-dimethoxy Undocumented (structural analog)

Key Differences :

  • Substituent Complexity : The hydroxyethyl-furan linker in the target compound introduces steric and electronic effects distinct from the triazine-based herbicides, possibly influencing solubility and binding affinity.

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